![molecular formula C24H27N3O3 B2631839 4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine CAS No. 1775461-82-9](/img/structure/B2631839.png)
4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives : The compound and its derivatives have been synthesized as part of research into novel chemical entities with potential biological activities. For example, derivatives have been synthesized to explore antimicrobial activities, indicating a broader interest in their application for drug discovery (Bektaş et al., 2007; Kumara et al., 2017).
- Crystal Structure and DFT Calculations : Crystal structure studies and density functional theory (DFT) calculations of novel derivatives have been conducted to understand their molecular configurations and reactive sites, indicating their potential for specific biological interactions (Kumara et al., 2017).
Biological Activities
- Antimicrobial Activities : Several studies have demonstrated the antimicrobial potential of these compounds, with some showing good or moderate activities against various microorganisms. This suggests their possible application in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
- Antioxidant Activity : The antioxidant potential of derivatives has also been investigated, with findings indicating that some compounds exhibit significant radical scavenging activities. This opens avenues for their use in conditions associated with oxidative stress (Mallesha et al., 2014).
Molecular Docking and SAR Studies
- Molecular Docking Studies : Some compounds have been subjected to molecular docking studies to evaluate their binding affinities to biological targets, which aids in understanding their mechanism of action and optimizing their structures for enhanced activity (Karayel, 2021).
- Structure-Activity Relationship (SAR) Studies : SAR studies have been carried out to develop insights into how structural modifications impact biological activities, guiding the design of more potent and selective agents (Sangshetti & Shinde, 2011).
Orientations Futures
Given the presence of functional groups that are common in pharmaceutical compounds, this compound could potentially be studied for various biological activities. Future research could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .
Propriétés
IUPAC Name |
1-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-9-5-8-20(17-21)24-25-22(30-26-24)16-19-12-14-27(15-13-19)23(28)11-10-18-6-3-2-4-7-18/h2-9,17,19H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVXKVHFAFKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

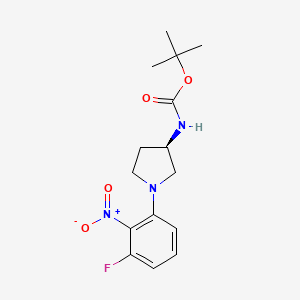
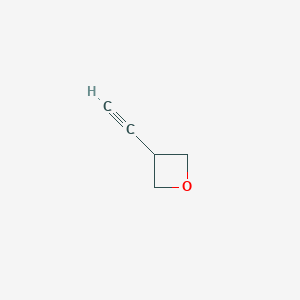
![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)

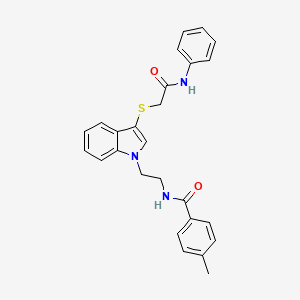
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)
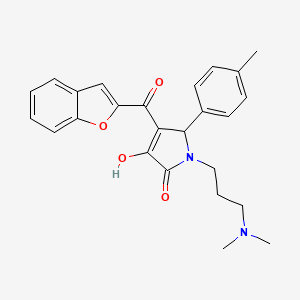
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)
![3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide](/img/structure/B2631770.png)
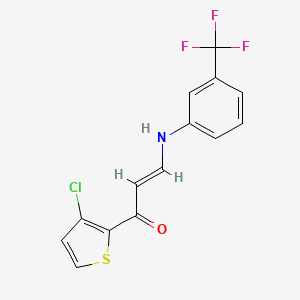
![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2631772.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631775.png)

